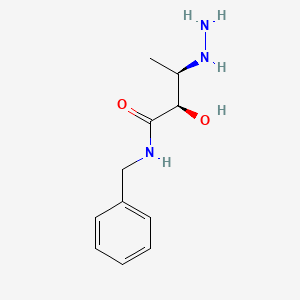
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and biochemical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R,3R)-2,3-butanediol and benzylamine.
Formation of Intermediate:
Hydrazine Addition: The protected intermediate is then reacted with hydrazine under controlled conditions to form the hydrazinyl derivative.
Deprotection and Final Coupling: The final step involves the deprotection of the hydroxyl groups and coupling with benzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biochemical Research: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: A precursor in the synthesis of (2R,3R)-N-Benzyl-3-hydrazinyl-2-hydroxybutanamide.
(2R,3R)-Hydroxybupropion: A metabolite of the antidepressant bupropion with similar stereochemistry.
(2R,3R)-2-(3,4-Dihydroxyphenyl)chroman-3-yl-3,4,5-trihydroxybenzoate: A compound with multiple inhibitory effects on SARS-CoV-2 targets.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to form stable covalent bonds with biological targets makes it a valuable tool in medicinal chemistry and biochemical research.
Properties
CAS No. |
917875-31-1 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(2R,3R)-N-benzyl-3-hydrazinyl-2-hydroxybutanamide |
InChI |
InChI=1S/C11H17N3O2/c1-8(14-12)10(15)11(16)13-7-9-5-3-2-4-6-9/h2-6,8,10,14-15H,7,12H2,1H3,(H,13,16)/t8-,10-/m1/s1 |
InChI Key |
YNLHOBFZMMBGNA-PSASIEDQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)NCC1=CC=CC=C1)O)NN |
Canonical SMILES |
CC(C(C(=O)NCC1=CC=CC=C1)O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)
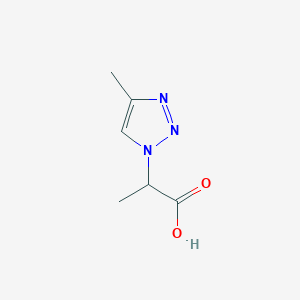
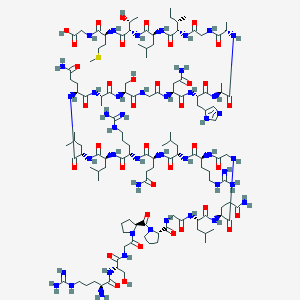
![[2,4,5-Triacetyloxy-1,6-dioxo-1,6-bis(oxolan-2-ylmethylamino)hexan-3-yl] acetate](/img/structure/B12629297.png)
![5-Chloro-2-[(3-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12629302.png)
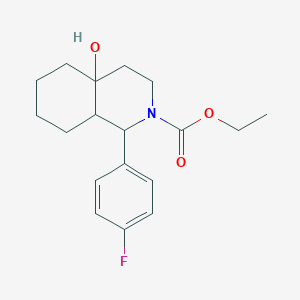
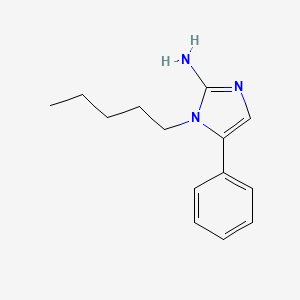
![3-Ethenyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12629314.png)
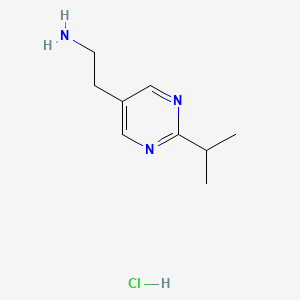
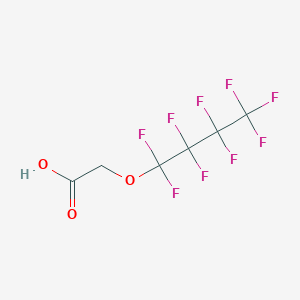
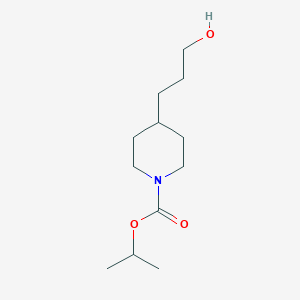

![1-[2-(Pyridin-2-yl)ethyl]-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12629374.png)
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
